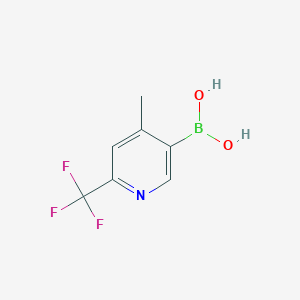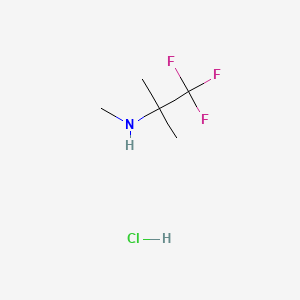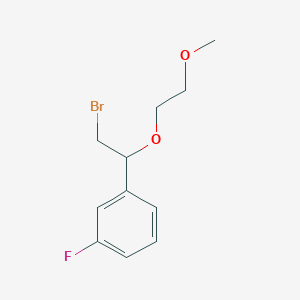
5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative known for its diverse applications in scientific research and industry. Sulfonamides are a class of compounds that have been extensively studied for their antibacterial properties and other biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and sulfonyl chlorides.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the morpholine ring and the diethylamino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H23N3O3S |
|---|---|
分子量 |
313.42 g/mol |
IUPAC名 |
5-amino-N,N-diethyl-2-morpholin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23N3O3S/c1-3-17(4-2)21(18,19)14-11-12(15)5-6-13(14)16-7-9-20-10-8-16/h5-6,11H,3-4,7-10,15H2,1-2H3 |
InChIキー |
MMPDZSWBCNMSFO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)


![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)



![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)
![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)



